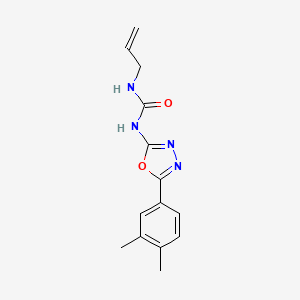
1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound belongs to the family of oxadiazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
High-Temperature Reactions of Allyl Compounds
A study by Bagnell et al. (1996) explored the reactions of allyl phenyl ether in high-temperature water, demonstrating the environmentally benign alternative for interconverting alcohols and alkenes. This reaction environment could potentially apply to similar allyl-substituted urea derivatives for synthesizing diverse products without acid catalysts or organic solvents (Bagnell et al., 1996).
Novel Ligands for Metal Complexes
Hübner et al. (2006) described the synthesis of new N,N,O scorpionate ligands, leading to metal complexes that could be immobilized on solid phases. This research illustrates the potential for creating functional materials from urea derivatives with specific group substitutions, like allyl groups, for applications in catalysis or material science (Hübner et al., 2006).
Photochemical Dimerization
The study by D’Auria and Racioppi (1998) on the photochemical dimerization of urocanate esters highlights a unique application of allyl derivatives in creating dimerized products through irradiation, showcasing a method that could potentially apply to the synthesis of novel organic compounds (D’Auria & Racioppi, 1998).
Synthesis of Biologically Active Compounds
A study on the synthesis and characterization of urea and thiourea derivatives containing the 1,2,4-oxadiazole ring by Ölmez and Waseer (2020) demonstrates the diverse potential biological activities of these compounds. This research indicates the versatility of urea derivatives in drug discovery, showing promise in various therapeutic areas, including anti-inflammatory, antiviral, and antitumor applications (Ölmez & Waseer, 2020).
Gold(I)-Catalyzed Hydroamination
Research by Li, Song, and Widenhoefer (2011) into the gold(I)-catalyzed intramolecular hydroamination of N-allylic,N'-aryl ureas to form imidazolidin-2-ones offers insights into synthetic methodologies for constructing nitrogen-containing heterocycles. This process underscores the utility of catalysis in efficiently generating complex organic structures from simpler urea derivatives (Li, Song, & Widenhoefer, 2011).
Propiedades
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-4-7-15-13(19)16-14-18-17-12(20-14)11-6-5-9(2)10(3)8-11/h4-6,8H,1,7H2,2-3H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZIPKYCLOEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


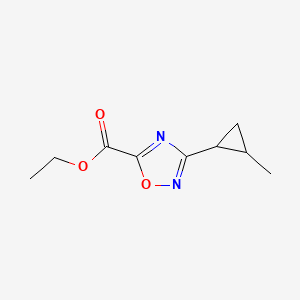
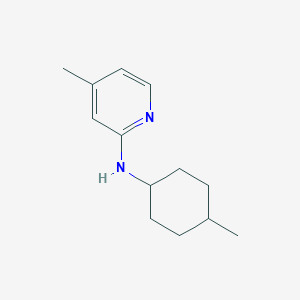


![[1-(1-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B2650392.png)

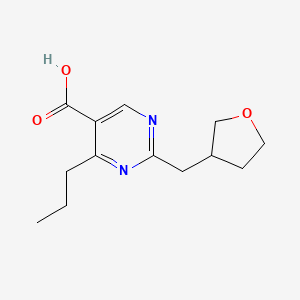
-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2650398.png)
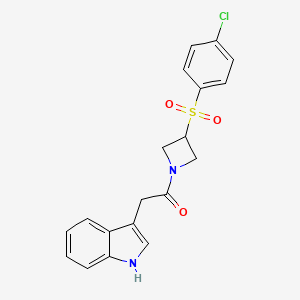
![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)
![2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide](/img/structure/B2650402.png)
